1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid
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Overview
Description
1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dioxane or ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazine oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylurea moiety may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but lacks the urea and phenyl groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a triazole ring instead of a triazine ring
Uniqueness
1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea is unique due to its combination of a triazine ring, a phenyl group, and a urea moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
50699-32-6 |
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Molecular Formula |
C21H29N7O4S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid |
InChI |
InChI=1S/C19H23N7O.C2H6O3S/c1-19(2)25-16(20)24-17(21)26(19)15-10-6-7-13(11-15)12-22-18(27)23-14-8-4-3-5-9-14;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H2,22,23,27)(H4,20,21,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
MNYKBXUGDBFCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=CC(=C2)CNC(=O)NC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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